An In-depth Technical Guide to the Physicochemical Properties of Di-adamantan-2-yl-amine
An In-depth Technical Guide to the Physicochemical Properties of Di-adamantan-2-yl-amine
Introduction: The Significance of the Adamantane Cage in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties offer a strategic advantage in the design of therapeutic agents, enabling enhanced metabolic stability, improved bioavailability, and novel interactions with biological targets. The incorporation of the adamantane cage can significantly increase the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. Di-adamantan-2-yl-amine, featuring two adamantane cages linked by a secondary amine, represents a compound of significant interest for researchers in drug development and materials science. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of di-adamantan-2-yl-amine, supported by established experimental methodologies for their determination.
Core Physicochemical Properties of Di-adamantan-2-yl-amine
A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. For di-adamantan-2-yl-amine, these properties are largely dictated by the bulky, non-polar adamantane groups and the polar secondary amine functionality. While extensive experimental data for this specific molecule is not widely published, we can compile its known computed properties and infer others based on the well-understood chemistry of adamantane derivatives and secondary amines.
Table 1: Physicochemical Properties of Di-adamantan-2-yl-amine
| Property | Value/Expected Behavior | Source/Method |
| IUPAC Name | N-(2-adamantyl)adamantan-2-amine | PubChem[3] |
| Molecular Formula | C₂₀H₃₁N | PubChem[3] |
| Molecular Weight | 285.5 g/mol | PubChem[3] |
| Melting Point | Expected to be a high-melting solid | Inferred from adamantane's high melting point (270 °C)[4] |
| Boiling Point | Expected to be high, likely with sublimation | Inferred from the high molecular weight and intermolecular forces of secondary amines[5][6] |
| Solubility | Poorly soluble in water; Soluble in non-polar organic solvents | Inferred from the large hydrophobic adamantane groups[5] |
| Lipophilicity (XLogP3) | 4.6 | Computed by XLogP3[3] |
| pKa (of the conjugate acid) | Expected to be in the range of 10-11 | Typical range for secondary alkyl amines[7] |
| Appearance | Expected to be a crystalline solid | Based on the properties of similar adamantane derivatives |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and provide a practical framework for researchers, this section details robust, self-validating experimental protocols for the determination of the key physicochemical properties of di-adamantan-2-yl-amine.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[8] For a crystalline solid like di-adamantan-2-yl-amine, a sharp melting point range is expected.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, finely powdered di-adamantan-2-yl-amine is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[10]
Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block.[8] A small, well-packed sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
Assessment of Solubility
The solubility of di-adamantan-2-yl-amine is dominated by its two large, hydrophobic adamantane cages, making it poorly soluble in water but soluble in non-polar organic solvents.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of di-adamantan-2-yl-amine.[6]
-
Observation: The mixture is agitated vigorously for a set period. The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).[6]
Trustworthiness of the Protocol: This qualitative assessment provides a rapid and reliable indication of the compound's solubility profile, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
Determination of Lipophilicity (LogP)
Lipophilicity is a key determinant of a drug's pharmacokinetic properties. The partition coefficient (LogP) between n-octanol and water is the most common measure of lipophilicity.[11]
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Sample Addition: A known concentration of di-adamantan-2-yl-amine is dissolved in the n-octanol phase.
-
Equilibration: The two phases are shaken vigorously for a set period (e.g., 24 hours) to allow for partitioning of the analyte.[9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of di-adamantan-2-yl-amine in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
Authoritative Grounding: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[11]
Caption: Workflow for LogP Determination.
Determination of pKa
The pKa of the conjugate acid of di-adamantan-2-yl-amine is a measure of its basicity. This is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of di-adamantan-2-yl-amine is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Expertise and Experience: Potentiometric titration is a highly accurate and reliable method for pKa determination. The choice of solvent and titrant is critical to obtaining a clear and interpretable titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of di-adamantan-2-yl-amine. The high symmetry of the adamantane cage often leads to characteristic and relatively simple spectra for its derivatives.[12][13] The ¹H NMR spectrum would be expected to show signals for the methine, methylene, and N-H protons. The ¹³C NMR spectrum would display distinct signals for the different carbon environments within the adamantane cages.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: As a secondary amine, di-adamantan-2-yl-amine is expected to exhibit a characteristic N-H stretching absorption in the region of 3350-3310 cm⁻¹.[14][15][16] The absence of the characteristic paired N-H stretch of a primary amine and the presence of C-N stretching bands would further confirm its secondary amine nature.[14][17]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For di-adamantan-2-yl-amine, the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z 285 or 286, respectively.
Synthesis Overview
The synthesis of adamantyl secondary amines can be achieved through various methods. A common approach involves the reaction of an adamantyl halide with a primary adamantyl amine. For instance, di-adamantan-2-yl-amine could potentially be synthesized by reacting 2-bromoadamantane with 2-aminoadamantane. Another approach involves the reductive amination of 2-adamantanone.[18] The synthesis of sterically hindered amines such as di-adamantan-2-yl-amine can present challenges, and optimization of reaction conditions is often necessary.[19]
Conclusion
Di-adamantan-2-yl-amine is a molecule with significant potential in medicinal chemistry and materials science, largely owing to the unique properties imparted by its two adamantane moieties. This guide has provided a comprehensive overview of its core physicochemical properties, including its molecular structure, expected physical state, solubility, lipophilicity, and basicity. Furthermore, detailed and validated experimental protocols have been presented to enable researchers to accurately determine these properties. A thorough understanding and experimental validation of these physicochemical parameters are crucial for the rational design and development of novel drugs and materials based on this intriguing adamantane derivative.
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